molecular formula C25H28F3N3O4S B12636097 C25H28F3N3O4S

C25H28F3N3O4S

Cat. No.: B12636097
M. Wt: 523.6 g/mol
InChI Key: CGIMHYYEJPZKMG-QFIPXVFZSA-N
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Description

. It is a phenothiazine derivative used primarily as an antipsychotic agent. This compound is known for its efficacy in treating schizophrenia and other psychotic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoperazine maleate involves multiple steps, starting with the preparation of the phenothiazine core. The reaction typically involves the condensation of 2-chloro-N,N-dimethylethylamine with 2-trifluoromethylphenothiazine under controlled conditions. The final step involves the formation of the maleate salt by reacting the base with maleic acid .

Industrial Production Methods

Industrial production of Trifluoperazine maleate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Trifluoperazine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .

Scientific Research Applications

Trifluoperazine maleate has a wide range of scientific research applications:

Mechanism of Action

Trifluoperazine maleate exerts its effects primarily by blocking dopamine receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the overactivity of dopamine pathways. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Chlorpromazine
  • Fluphenazine
  • Perphenazine

Comparison

Trifluoperazine maleate is unique in its high potency and relatively low sedative effects compared to other phenothiazines. It has a higher affinity for dopamine receptors, making it particularly effective in treating severe psychotic symptoms .

Properties

Molecular Formula

C25H28F3N3O4S

Molecular Weight

523.6 g/mol

IUPAC Name

(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H28F3N3O4S/c1-17-7-9-21(10-8-17)36(34,35)30-14-11-18(12-15-30)24(33)31-13-3-6-22(31)23(32)29-20-5-2-4-19(16-20)25(26,27)28/h2,4-5,7-10,16,18,22H,3,6,11-15H2,1H3,(H,29,32)/t22-/m0/s1

InChI Key

CGIMHYYEJPZKMG-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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